Physicochemical Signature Comparison vs. Representative 2-(3,4-Dichlorobenzyl)-1H-benzimidazole Core
CAS 876883-59-9 incorporates an acetamide-bearing ethyl linker at the benzimidazole 2-position, which is absent in the simpler core 2-(3,4-dichlorobenzyl)-1H-benzimidazole (CAS 213133-77-8). This structural extension increases the molecular weight to 362.2 g·mol⁻¹ (vs. ≈277 g·mol⁻¹ for the core), elevates the computed XLogP3 to 3.9, and introduces an additional hydrogen-bond acceptor, resulting in a topological polar surface area of 46.9 Ų [1]. These properties have been associated with enhanced membrane permeability in other benzimidazole-acetamide series, whereas the unsubstituted core frequently exhibits limited cellular penetration due to higher polarity and efflux susceptibility [2].
| Evidence Dimension | Molecular weight, lipophilicity, and polar surface area |
|---|---|
| Target Compound Data | MW = 362.2 g·mol⁻¹, XLogP3 = 3.9, TPSA = 46.9 Ų |
| Comparator Or Baseline | 2-(3,4-dichlorobenzyl)-1H-benzimidazole (CAS 213133-77-8): MW ≈ 277 g·mol⁻¹; reported logP ≈ 3.1; TPSA ≈ 28.7 Ų (estimated from PubChem data) |
| Quantified Difference | ΔMW ≈ +85 g·mol⁻¹; ΔXLogP3 ≈ +0.8; ΔTPSA ≈ +18.2 Ų |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, TPSA) and ChemSrc experimental data |
Why This Matters
The elevated lipophilicity and higher molecular weight, balanced by a moderate TPSA, suggest that CAS 876883-59-9 is likely to exhibit superior passive membrane permeability relative to the bare 2-(3,4-dichlorobenzyl)-1H-benzimidazole core, a critical consideration for intracellular target engagement.
- [1] PubChem. N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide. CID 3160766. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3160766. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Defines the relationship between logP, TPSA, and permeability. View Source
